Ethyl 3-hydroxyhexanoate

Catalog No.
S569039
CAS No.
2305-25-1
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-hydroxyhexanoate

CAS Number

2305-25-1

Product Name

Ethyl 3-hydroxyhexanoate

IUPAC Name

ethyl 3-hydroxyhexanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3

InChI Key

LYRIITRHDCNUHV-UHFFFAOYSA-N

SMILES

CCCC(CC(=O)OCC)O

solubility

insoluble in water and oils

Canonical SMILES

CCCC(CC(=O)OCC)O

The exact mass of the compound Ethyl 3-hydroxyhexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water and oils. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 3-hydroxyhexanoate (CAS 2305-25-1) is a versatile beta-hydroxy ester defined by its eight-carbon backbone, secondary hydroxyl group, and ethyl ester functionality. In industrial procurement, it serves as a high-value chiral building block for asymmetric pharmaceutical synthesis, a specialized monomer precursor, and a potent flavor and fragrance ingredient [1]. With a boiling point of 101–102 °C at 14 mmHg and limited aqueous solubility, it offers a distinct thermal and lipophilic profile compared to shorter-chain aliphatic esters [1]. Its dual functional groups—an ester and a reactive hydroxyl—enable downstream functionalization, making it a critical intermediate for synthesizing complex macrolides, chiral dopants for liquid crystals, and long-lasting aromatic formulations [1].

Substituting Ethyl 3-hydroxyhexanoate with closely related analogs fundamentally alters processability and end-product performance. Replacing it with the shorter-chain ethyl 3-hydroxybutyrate reduces the vaporization enthalpy from approximately 61.9 kJ/mol to 55.9 kJ/mol, leading to premature volatilization in high-temperature processing or long-lasting fragrance formulations [1]. Furthermore, substituting with the oxidized precursor, ethyl 3-oxohexanoate, eliminates the critical chiral center required for stereoselective pharmaceutical synthesis, completely voiding its utility as an asymmetric building block. Finally, ignoring enantiomeric purity in procurement is detrimental in sensory applications; the (S)-isomer exhibits an odor threshold more than 100 times lower than the (R)-isomer, meaning racemic substitutions require drastically different dosing to achieve the same formulation efficacy [2].

Thermodynamic Stability and Formulation Retention

In correlation-gas chromatography evaluations at 298.15 K, ethyl 3-hydroxyhexanoate demonstrates a standard vaporization enthalpy of 61.9 ± 0.6 kJ/mol. This is quantitatively superior to its shorter-chain C4 analog, ethyl 3-hydroxybutyrate, which yields 55.9 ± 0.6 kJ/mol under identical conditions [1]. This 6.0 kJ/mol difference indicates significantly lower volatility for the hexanoate derivative.

Evidence DimensionStandard Vaporization Enthalpy at 298.15 K
Target Compound Data61.9 ± 0.6 kJ/mol
Comparator Or BaselineEthyl 3-hydroxybutyrate: 55.9 ± 0.6 kJ/mol
Quantified Difference+6.0 kJ/mol higher vaporization enthalpy
ConditionsCorrelation-gas chromatography at 298.15 K

The higher vaporization enthalpy ensures lower volatility, making it the preferred choice for long-lasting fragrance formulations and processes requiring sustained thermal stability.

Biocatalytic Asymmetric Reduction Efficiency

When synthesized via whole-cell biocatalysis (e.g., using Kluyveromyces marxianus), the reduction of ethyl 3-oxohexanoate yields (S)-ethyl 3-hydroxyhexanoate with >99% conversion and 99% enantiomeric excess (e.e.) within 24 hours [1]. In contrast, standard chemical reduction using NaBH4 yields a racemic mixture (0% e.e.), and extending the aliphatic chain length in related ketones significantly reduces both conversion rates and e.e. during biocatalysis [1].

Evidence DimensionEnantiomeric Excess (e.e.) and Conversion Rate
Target Compound Data>99% conversion, 99% e.e. (via biocatalysis)
Comparator Or BaselineChemical reduction (NaBH4): Racemic mixture (0% e.e.)
Quantified Difference99% absolute increase in enantiomeric purity
ConditionsWhole-cell biocatalysis vs. chemical reduction over 24 hours

Reliable access to >99% enantiomeric excess eliminates the need for costly downstream chiral resolution, making it an ideal precursor for complex pharmaceutical synthesis.

Stereospecific Odor Thresholds in Formulation

Quantitative flavor reconstitution experiments demonstrate that the sensory potency of ethyl 3-hydroxyhexanoate is heavily dependent on its stereochemistry. In specific matrices, the odor threshold of the (S)-isomer is lower by a factor of more than 100 compared to the (R)-isomer [1]. Procurement of the racemic mixture (threshold of 270 ppb in water) dilutes this potency.

Evidence DimensionOdor Threshold
Target Compound Data(S)-Ethyl 3-hydroxyhexanoate
Comparator Or Baseline(R)-Ethyl 3-hydroxyhexanoate
Quantified Difference>100-fold lower odor threshold for the (S)-isomer
ConditionsFlavor reconstitution and quantitation in aqueous/air matrices

Procuring the specific (S)-enantiomer allows formulators to drastically reduce the required dosing volume in high-end flavor and fragrance applications.

Chiral Intermediate for Macrolide Pharmaceuticals

Driven by its ability to be synthesized with >99% enantiomeric excess via biocatalysis, (S)-ethyl 3-hydroxyhexanoate is the optimal chiral building block for the total synthesis of bioactive marine macrolides, such as the antiproliferative agent (+)-neopeltolide [1].

Long-Lasting Flavor and Fragrance Formulations

Due to its high vaporization enthalpy (61.9 kJ/mol) relative to shorter-chain esters, this compound is highly suited for premium flavor and fragrance formulations where sustained release of fruity and citrus notes is required without premature volatilization [2].

Precursor for Ferroelectric Liquid Crystal Dopants

The enantiopure form of ethyl 3-hydroxyhexanoate is utilized to synthesize 3,4-disubstituted oxetanones. Its specific chain length provides the necessary lateral dipole moment and structural rigidity required to induce ferroelectricity and achieve short response times in advanced liquid crystal displays[3].

Physical Description

colourless to pale yellow liquid with fruity odou

XLogP3

1

Density

0.967-0.976

Other CAS

2305-25-1

Wikipedia

Ethyl 3-hydroxyhexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Hexanoic acid, 3-hydroxy-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types